(E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid
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Description
5-trans U-44069 is the trans isomer of the thromboxane receptor agonist U-44069. It inhibits microsomal prostaglandin E2 synthase (mPGES) when used at a concentration of 10 µM.
5-trans U-44069 is the C-5 double bond isomer of U-44069. There are no published reports on its biological activities.
Mechanism of Action
Target of Action
The primary target of 5-trans U-44069 is Prostaglandin E2 synthase (PGE2 synthase) . This enzyme plays a crucial role in the biosynthesis of prostaglandin E2 (PGE2), a bioactive lipid that mediates various physiological and pathological processes, including inflammation, fever, and pain.
Mode of Action
5-trans U-44069 acts as an inhibitor of PGE2 synthase . By binding to this enzyme, it prevents the conversion of prostaglandin H2 (PGH2) to PGE2. This inhibition disrupts the production of PGE2, leading to changes in the physiological processes that PGE2 mediates.
Biochemical Pathways
The inhibition of PGE2 synthase by 5-trans U-44069 affects the prostaglandin biosynthesis pathway . Under normal conditions, PGE2 synthase converts PGH2 to PGE2 As PGE2 is involved in various physiological processes, this decrease can have multiple downstream effects, such as reduced inflammation and pain.
Result of Action
The primary molecular effect of 5-trans U-44069 is the inhibition of PGE2 synthase activity , leading to a decrease in PGE2 production . On a cellular level, this can result in reduced inflammation and pain, as PGE2 is a potent mediator of these processes.
Biochemical Analysis
Biochemical Properties
5-trans U-44069 plays a significant role in biochemical reactions, particularly in the inhibition of prostaglandin E2 synthase activity . This interaction with prostaglandin E2 synthase, an enzyme involved in the synthesis of prostaglandin E2, is a key aspect of its biochemical function .
Cellular Effects
The effects of 5-trans U-44069 on cells and cellular processes are primarily related to its inhibition of prostaglandin E2 synthase activity . By inhibiting this enzyme, 5-trans U-44069 can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 5-trans U-44069 exerts its effects through its interaction with prostaglandin E2 synthase . This interaction results in the inhibition of the enzyme, which can lead to changes in gene expression and other cellular processes .
Metabolic Pathways
5-trans U-44069 is involved in the prostaglandin E2 synthesis pathway through its interaction with prostaglandin E2 synthase
Properties
IUPAC Name |
(E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-18-16-14-20(25-15-16)19(18)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4+,13-12+/t16?,17-,18-,19+,20?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKDIKIDYDXHDD-YTQMDITASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H](C2CC1CO2)C/C=C/CCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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